5-Methylthio-2-oxopentanoate is a chemical compound with significant interest in both synthetic chemistry and biological applications. It is classified as an α-keto acid ester, characterized by a methylthio group and an oxo functional group, which contribute to its reactivity and potential applications in various fields.
This compound can be synthesized from readily available starting materials through various chemical reactions. Its derivatives and related compounds have been studied for their biological activities and utility in organic synthesis.
5-Methylthio-2-oxopentanoate falls under the category of carboxylic acid derivatives, specifically esters. Its structure includes a carbonyl group adjacent to a methylthio substituent, making it a part of the broader class of keto acids.
The synthesis of 5-Methylthio-2-oxopentanoate typically involves several key steps:
One effective method for synthesizing 5-Methylthio-2-oxopentanoate involves a Michael addition reaction followed by subsequent transformations. This can include base-catalyzed reactions that enhance the efficiency of the process, yielding high-purity products with minimal side reactions .
The molecular formula of 5-Methylthio-2-oxopentanoate is . Its structure features:
The structural representation can be summarized as follows:
Key molecular data includes:
5-Methylthio-2-oxopentanoate can participate in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions are meticulously controlled to achieve desired outcomes, ensuring high selectivity and yield.
The mechanism of action for 5-Methylthio-2-oxopentanoate involves its interaction with specific biological targets, potentially modulating enzyme activity or receptor interactions. The precise pathways are still under investigation, but it is believed that the compound may influence metabolic processes due to its structural similarity to naturally occurring metabolites.
The physical properties of 5-Methylthio-2-oxopentanoate include:
Key chemical properties include:
Property | Value |
---|---|
Molecular Formula | C7H12O4S |
Molecular Weight | 188.24 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
These properties indicate its potential reactivity and compatibility with various solvents used in synthetic applications.
5-Methylthio-2-oxopentanoate has diverse applications in scientific research:
The biosynthesis of aliphatic glucosinolates initiates with the chain elongation of methionine, mirroring the leucine (Leu) biosynthetic pathway. This process involves four enzymatic steps: (1) transamination of methionine to 4-methylthio-2-oxobutanoate (MTOB), (2) condensation with acetyl-CoA, (3) isomerization, and (4) oxidative decarboxylation. 5-Methylthio-2-oxopentanoate arises as the first elongated product (ω-methylthio-2-oxo-n-pentanoate) after one full cycle of elongation [1] [4].
Methylthioalkylmalate synthase (MAMS) catalyzes the committed condensation step in methionine chain elongation. This enzyme belongs to the IPMS-like superfamily but exhibits distinct substrate specificity for methionine-derived α-keto acids over branched-chain keto acids. The reaction follows an ordered bi-bi kinetic mechanism:
The catalytic mechanism involves acid/base catalysis facilitated by conserved residues. Site-directed mutagenesis studies in Brassica juncea MAMS2A (BjMAMS2A) identified Glu227 and His388 as indispensable residues for catalysis. Mutants E227Q and H388N retain partial activity (15–30% of wild-type), while Arg89 mutations (R89A/Q/K) abolish activity completely, underscoring its role in substrate orientation [4].
Table 1: Key Catalytic Residues in MAMS Enzymes
Residue | Mutant | Activity vs. Wild-Type | Proposed Function |
---|---|---|---|
Glu227 | E227Q | ~25% | Stabilizes enolate intermediate |
His388 | H388N | ~15% | Proton donor/acceptor in aldol condensation |
Arg89 | R89A | 0% | Substrate (MTOB) binding and orientation |
MAMS exhibits compartmentalization within chloroplasts, as confirmed by GFP tagging of associated enzymes like IPMI small subunits [1]. This localization optimizes substrate channeling between primary metabolism (acetyl-CoA pool) and specialized metabolism.
Arabidopsis thaliana expresses two functionally distinct MAMS isoforms: MAM1 and MAM3. Their substrate preferences govern glucosinolate side-chain diversity:
Structural analyses reveal that divergent residues within the active-site cavity dictate chain-length specificity. MAM3 possesses a larger substrate-binding pocket accommodating elongated keto acids, while MAM1 has steric constraints favoring shorter substrates. Both isoforms share the conserved catalytic triad (Arg89/Glu227/His388 in BjMAMS2A) but differ in residues lining the hydrophobic substrate channel [4].
Table 2: Kinetic Parameters of Arabidopsis MAMS Isoforms
Isoform | Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ × 10⁴ M⁻¹s⁻¹) |
---|---|---|---|---|
MAM1 | MTOB (4C) | 35 ± 5 | 2.8 ± 0.3 | 8.0 |
MAM1 | 5-MTOP (5C) | 120 ± 15 | 0.7 ± 0.1 | 0.58 |
MAM3 | MTOB (4C) | 40 ± 6 | 2.5 ± 0.4 | 6.25 |
MAM3 | 5-MTOP (5C) | 42 ± 6 | 2.2 ± 0.3 | 5.24 |
5-MTOP undergoes iterative elongation cycles analogous to leucine biosynthesis. After MAMS-mediated condensation, three additional enzymes process the intermediate:
Metabolic profiling of Arabidopsis IPMI large subunit (ipmi lsu1) mutants revealed accumulation of 2-(3′-methylsulfinyl)propylmalate—a derivative of the elongation intermediate—confirming IPMI’s role in both leucine biosynthesis and glucosinolate formation [1].
The efficiency of 5-MTOP utilization declines with successive elongation cycles due to steric and electronic constraints:
This kinetic bottleneck limits the accumulation of very-long-chain glucosinolates (≥8C) in most Arabidopsis ecotypes.
Table 3: Kinetic Parameters of Chain Elongation Cycle Enzymes for 5-MTOP and Homologs
Enzyme | Substrate (Chain Length) | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Tissue Localization |
---|---|---|---|---|
MAM3 | 5-MTOP (5C) | 42 ± 6 | 2.2 ± 0.3 | Chloroplast |
IPMI (IPMI-S3) | 2-MTM derivative (5C) | 28 ± 4 | 1.8 ± 0.2 | Chloroplast |
IPMDH | 3-MTM derivative (5C) | 18 ± 2 | 3.5 ± 0.4 | Chloroplast |
BCAT4 | 5-MTOP (5C) | 25 ± 3 | 4.0 ± 0.5 | Cytosol/Chloroplast |
Three key checkpoints govern flux partitioning from 5-MTOP:
Metabolite flux analyses demonstrate that >80% of 5-MTOP undergoes further elongation to C6–C8 glucosinolates in wild-type Arabidopsis, while <5% enters Leu biosynthesis—highlighting tight metabolic channeling [1].
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